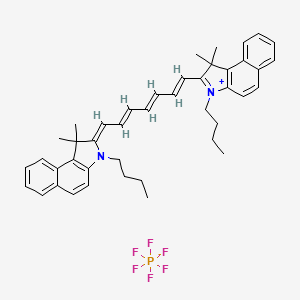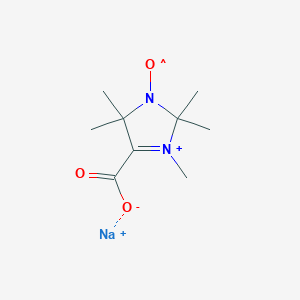
4-Chloro-2-propylquinoline
Vue d'ensemble
Description
4-Chloro-2-propylquinoline is a synthetic organic compound that belongs to the quinoline family . It is mainly used as an intermediate in the production of pesticides, pharmaceuticals, and other chemicals.
Synthesis Analysis
Quinoline derivatives, including this compound, have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C12H12ClN . The molecular weight is 205.68 .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized using various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Applications De Recherche Scientifique
Cancer Therapy Enhancement
Chloroquine (CQ) and its analogs have been found to significantly enhance the efficacy of cancer therapies. CQ has been shown to sensitize tumor cells to various treatments, including ionizing radiation and chemotherapeutic agents, in a cancer-specific manner. This effect is attributed to its lysosomotrophic property, which seems crucial for increasing the specificity and efficacy of cancer treatments. Although further studies are required, CQ and its analogs may dramatically improve the outcomes of conventional cancer therapies when used in combination (Solomon & Lee, 2009).
Autophagy Inhibition in Cancer Treatment
CQ inhibits lysosomal acidification, thereby blocking autophagy by preventing autophagosome fusion and degradation. This process has been exploited in cancer treatment, where CQ is used alongside chemotherapeutic drugs and radiation to enhance the cell-killing efficacy of treatments. Despite the primary focus on autophagy inhibition, it has been observed that CQ's sensitizing effects on cancer cells can occur independently of autophagy inhibition, suggesting a broader application in cancer therapy (Maycotte et al., 2012).
Antimalarial Activity and Resistance
Research on 4-aminoquinolines with shortened side chains, including compounds similar to 4-chloro-2-propylquinoline, has demonstrated retained activity against chloroquine-resistant Plasmodium falciparum strains. These compounds offer insights into overcoming drug resistance in malaria treatment, although potential drawbacks such as cross-resistance and pharmacokinetic challenges have been identified. These findings highlight the ongoing need for novel antimalarial agents that can effectively target resistant strains (Ridley et al., 1996).
Antiviral Effects
Chloroquine and related compounds exhibit direct antiviral effects against a variety of viruses, including flaviviruses, retroviruses, and coronaviruses. These effects are mediated through the inhibition of pH-dependent steps of viral replication. Additionally, chloroquine has immunomodulatory effects, such as the suppression of tumor necrosis factor α and interleukin 6 production, which mediate the inflammatory complications of viral diseases. This broad spectrum of activity suggests potential applications of chloroquine and its analogs in the management of viral infections beyond their traditional use in malaria treatment (Savarino et al., 2003).
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 4-Chloro-2-propylquinoline, have gained significant attention in the scientific community due to their potential therapeutic and environmental applications. They have shown promising results in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, these most active quinoline derivatives may be taken as leads to discover novel agents with therapeutic potential in the future .
Propriétés
IUPAC Name |
4-chloro-2-propylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIREEDSKZJBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)





